molecular formula C5H8O B049383 2-Cyclopropylacetaldehyde CAS No. 56105-19-2

2-Cyclopropylacetaldehyde

Cat. No. B049383
CAS RN: 56105-19-2
M. Wt: 84.12 g/mol
InChI Key: TUHIBIVYQLRGME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclopropylacetaldehyde and its derivatives involves several innovative organocatalytic and catalyzed reactions. One approach involves the organocatalytic enantioselective cascade Michael-alkylation reactions, leading to the formation of chiral cyclopropanes and demonstrates the stereoselective ring-opening of cyclopropanes under certain conditions (Xie et al., 2007). Another method utilizes Sn(II)- and Sn(IV)-catalyzed cycloadditions of aldehydes with donor-acceptor cyclopropanes to form optically active heterocycles (Pohlhaus & Johnson, 2005).

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylacetaldehyde allows for unique chemical behaviors and reactivity patterns, especially in the context of organocatalysis and cycloaddition reactions. Its cyclopropyl group introduces strain and reactivity that are exploited in synthetic strategies to construct complex molecules with high stereocontrol.

Chemical Reactions and Properties

2-Cyclopropylacetaldehyde participates in various chemical reactions, including cycloadditions, Michael-alkylation reactions, and ring-opening reactions, leading to a wide range of products with significant synthetic and biological importance. For instance, cycloaddition strategies have been developed for synthesizing highly enantioenriched tetrahydrofurans, showcasing the compound's versatility in forming complex cyclic structures (Pohlhaus & Johnson, 2005).

Scientific Research Applications

  • Synthesis of Tetrahydropyrans : 2-arylcyclopropylmethanols, related to 2-Cyclopropylacetaldehyde, are used as substitutes for homoallyl aryl alcohols. They effectively generate cis-2,6-disubstituted tetrahydropyrans in high yields, which has led to the synthesis of centrolobine (Yadav, Verma, Kumar, & Hulikal, 2014).

  • Intramolecular Cyclization : The intramolecular cyclization of 2-hydroxycinnamaldehydes, which are structurally similar to 2-Cyclopropylacetaldehyde, has been studied. This process is influenced by bulky groups in the side chain and benzene ring, leading to potential strategies for synthesizing new compounds (Chunaev, Przhiyalgovskaya, & Kurkovskaya, 1988).

  • Organocatalytic Activation of Cyclopropanes : This method leads to the highly stereoselective formation of cyclobutanes, which has applications in synthesizing biologically relevant spirocyclobutaneoxindoles and benzofuranone (Halskov et al., 2015).

  • Dynamic Kinetic Asymmetric Annulation Reactions : Aminocyclopropanes, structurally related to 2-Cyclopropylacetaldehyde, undergo annulation reactions with enol ethers and aldehydes. This process yields enantio-enriched nitrogen building blocks, useful in the synthesis of bioactive compounds (de Nanteuil, Serrano, Perrotta, & Waser, 2014).

  • Cyanoacetaldehyde Synthesis : Cyanoacetaldehyde, a derivative of 2-Cyclopropylacetaldehyde, and its stable dimethyl acetal serve as valuable intermediates in organic syntheses (Jachak, Mittelbach, Krießmann, & Junek, 1992).

  • Rearrangements of 2-Cycloalkyl-2-hydroxy-2-phenylacetaldehydes : Acid-catalyzed rearrangements of these aldehydes, similar to 2-Cyclopropylacetaldehyde, in boiling heptane produce cycloalkenyl benzyl ketones (Inch, Watts, & Williams, 1971).

  • Enantioselective Cyclopropanation : The organocatalytic cyclopropanation of α,β‐unsaturated aldehydes, related to 2-Cyclopropylacetaldehyde, with bromomalonate and 2-bromoacetoacetate esters, provides high yields and enantioselectivity for 2-formylcyclopropanes (Rios et al., 2007).

Safety And Hazards

2-Cyclopropylacetaldehyde is classified as a flammable liquid (Category 2) according to the GHS classification . It should be stored at 0-8 °C . It’s important to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-cyclopropylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHIBIVYQLRGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437873
Record name 2-cyclopropylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylacetaldehyde

CAS RN

56105-19-2
Record name 2-cyclopropylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPANEACETALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylacetaldehyde
Reactant of Route 2
2-Cyclopropylacetaldehyde
Reactant of Route 3
2-Cyclopropylacetaldehyde
Reactant of Route 4
2-Cyclopropylacetaldehyde
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylacetaldehyde
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylacetaldehyde

Citations

For This Compound
8
Citations
G Nie, X Huang, Z Wang, D Pan, J Zhang… - Organic Chemistry …, 2021 - pubs.rsc.org
… Herein, we disclose that 2-cyclopropylacetaldehyde bearing a D–A cyclopropane moiety can … The β-carbon of 2-cyclopropylacetaldehyde 1 is activated as a nucleophile to react with the …
Number of citations: 9 pubs.rsc.org
X Yang, Y Zhang, T Li, Z Jin - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
… The deprotonation of the 2-cyclopropylacetaldehyde 84 provides the enal 87 under the … The nucleophilic attack of the NHC catalyst to the 2-cyclopropylacetaldehyde 84 forms the …
Number of citations: 1 onlinelibrary.wiley.com
JA Donnelly, JG Hoey - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… The parent compound (XXI; R = H) has been found l5 to rearrange to 2-cyclopropylacetaldehyde (XXII ; R = H) . We have reported 8b that 3-phenylcyclopropyl epoxide (XXIII) thermally …
Number of citations: 3 pubs.rsc.org
JD Goodreid, J Janetzko… - Journal of medicinal …, 2016 - ACS Publications
The problem of antibiotic resistance has prompted the search for new antibiotics with novel mechanisms of action. Analogues of the A54556 cyclic acyldepsipeptides (ADEPs) represent …
Number of citations: 55 pubs.acs.org
SA McCluskey, GS Marks, EP Sutherland… - Molecular …, 1986 - Citeseer
The ferrochelatase-inhibitory activity, porphyrin-inducing activity, and cytochrome P-450-and heme-destructive effects of a variety of analogues of 3, 5-diethoxycarbonyl-1, 4-dihydro-2, 4…
Number of citations: 30 citeseerx.ist.psu.edu
C Sun, Y Deng, DK Hunt, C Fyfe, CL Chen… - The Journal of …, 2018 - nature.com
… Prepared from 9 and 2-cyclopropylacetaldehyde according to general procedures A and B. H NMR (400 MHz, CD 3 OD, hydrochloride, a mixture of diastereomers) δ 7.11 (s, 0.5 H), …
Number of citations: 5 www.nature.com
MA Brown - 1983 - search.proquest.com
The properties of the natural pyrethrins and the commercial synthetic pyrethroids are determined in part by their ester linkage. This study examines a new and highly-insecticidal …
Number of citations: 1 search.proquest.com
M Milczarek, M Chodyński, B Filip-Psurska… - Cancers, 2013 - mdpi.com
… Then the (R)-2-(tert-butyldiphenylsilyloxy)-2-cyclopropylacetaldehyde 9 (2.0 g, 5.9 M) was slowly added dropwise. The cooling bath was removed after 30 min. and the reaction mixture …
Number of citations: 30 www.mdpi.com

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